D-阿贝奎糖

描述

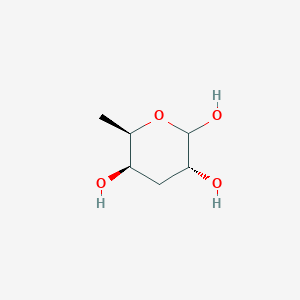

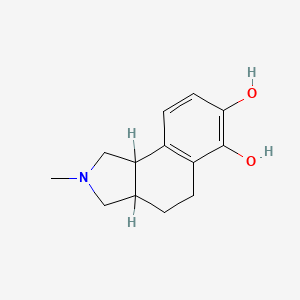

D-Abequose is a hexose and a 3,6-dideoxysugar . It is a constituent of the in O‐specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . It is the enantiomer of colitose .

Synthesis Analysis

The synthesis of D-Abequose involves three dTDP-D-fucose synthetic enzymes encoded by genes in the gene cluster responsible for the synthesis of serotype b-specific polysaccharide in A. actinomycetemcomitans . The first and second steps of the dTDP-D-fucose synthetic pathway are catalyzed by D-glucose-1-phosphate thymidylyltransferase and dTDP-D-glucose 4,6-dehydratase . The last step is catalyzed by the fcd gene encoding a dTDP-4-keto-6-deoxy-D-glucose reductase .

Molecular Structure Analysis

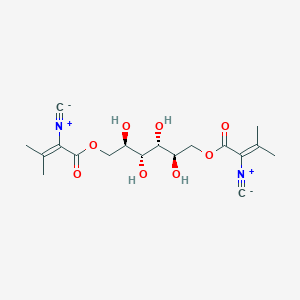

D-Abequose has a molecular formula of C6H12O4 . Its average mass is 148.157 Da and its monoisotopic mass is 148.073563 Da . Its crystal structures have revealed high-affinity binding sites for proteins involved in cellular metabolism .

Chemical Reactions Analysis

The enzyme CDP-abequose synthase (EC 1.1.1.341, rfbJ (gene)) catalyzes the chemical reaction of CDP-alpha-D-abequose . This enzyme is found in Yersinia pseudotuberculosis and Salmonella enterica .

Physical And Chemical Properties Analysis

D-Abequose has a molecular formula of C6H12O4 . Its average mass is 148.157 Da and its monoisotopic mass is 148.073563 Da .

科学研究应用

1. 在沙门氏菌抗原性中的作用

D-阿贝奎糖在决定沙门氏菌 B 组菌株的抗原特异性中起着至关重要的作用。阿贝奎糖是这些菌株 O 抗原中的一个关键成分,将它们与含有副鼠李糖或鼠李糖的 A 组和 D 组区分开来。rfbJ 基因编码阿贝奎糖合成酶,负责阿贝奎糖生物合成的最后一步,从而赋予 B 组沙门氏菌特定的 O4 抗原。这种区别对于理解不同沙门氏菌组之间的免疫学差异至关重要 (Wyk 和 Reeves,1989)。

2. 合成与结构分析

已经对使用来自表达沙门氏菌肠炎克隆 rfb 基因的大肠杆菌培养物中的酶进行的 CDP-D-阿贝奎糖的体外合成进行了研究。该合成过程涉及多个步骤,从 CDP-D-葡萄糖开始,并导致 CDP-D-阿贝奎糖的形成,从而深入了解此类糖的生物合成途径及其在制药和诊断等各个领域的潜在应用 (Lindqvist 等人,1994)。

3. 生物医学应用

D-阿贝奎糖已用于合成二糖-蛋白质抗原的创建。例如,与牛血清白蛋白 (BSA) 结合的阿贝奎糖-甘露糖被用于产生沙门氏菌 B 组的免疫荧光诊断特异性抗血清。该应用证明了 D-阿贝奎糖在开发细菌感染诊断工具和疫苗方面的潜力 (Svenungsson 和 Lindberg,1977)。

4. 遗传研究和进化见解

已经探索了 D-阿贝奎糖生物合成的遗传方面,提供了进化的见解。对负责沙门氏菌和假结核耶尔森菌中阿贝奎糖合成的 rfb 基因簇的研究揭示了细菌物种之间复杂的遗传和进化关系。这些发现对于理解细菌进化和发病机制至关重要 (Thorson 等人,1994)。

属性

IUPAC Name |

(3R,5R,6R)-6-methyloxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Abequose | |

CAS RN |

644-48-4 | |

| Record name | Abequose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)

![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)

![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)